Dlx-iso3
Overview
Description
Dlx-iso3 is a compound that has garnered attention in the field of medicinal chemistry. It is an intermediate in the synthesis of duloxetine hydrochloride, a dual reuptake inhibitor of the neurotransmitters serotonin and norepinephrine. Duloxetine hydrochloride is widely used for the treatment of major depressive disorder, stress urinary incontinence, and pain management .
Mechanism of Action
Target of Action
Dlx-iso3, also known as Duloxetine, is a dual reuptake inhibitor of the neurotransmitters serotonin and norepinephrine . These neurotransmitters play crucial roles in mood regulation, pain perception, and several other physiological processes.
Mode of Action
This compound works by inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft. This inhibition increases the concentration of these neurotransmitters in the synaptic gap, enhancing their signaling and leading to elevated mood and decreased perception of pain .
Biochemical Pathways
This compound’s action primarily affects the serotonergic and noradrenergic systems. It is also suggested that this compound may induce oxidative stress, leading to complex hepatic injury . The potential toxicophore, the naphthyl ring in this compound, is believed to initiate oxidative stress, leading to mitochondrial dysfunction .
Pharmacokinetics
It is known that the compound is supplied as a powder . Its storage conditions suggest that it is stable at various temperatures for extended periods , which may influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of this compound’s action is an increase in the synaptic concentration of serotonin and norepinephrine, leading to enhanced mood and decreased perception of pain . It has also been associated with hepatotoxicity, particularly in cases of chronic liver diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by storage conditions . Additionally, the presence of chronic liver diseases can increase the risk of hepatotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Dlx-iso3 involves several synthetic steps. One common method includes the reaction of N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine with hydrochloric acid in ethyl acetate . The reaction conditions typically involve heating the mixture to reflux and then adding water to complete the dissolution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common to monitor the levels of impurities and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dlx-iso3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .
Scientific Research Applications
Dlx-iso3 has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various bioactive compounds.
Biology: Studied for its effects on neurotransmitter reuptake and potential therapeutic applications.
Medicine: Investigated for its potential use in treating neuropsychiatric disorders.
Industry: Used in the production of pharmaceuticals and other chemical products
Comparison with Similar Compounds
Similar Compounds
Duloxetine: A dual reuptake inhibitor of serotonin and norepinephrine.
Venlafaxine: Another serotonin-norepinephrine reuptake inhibitor (SNRI).
Desvenlafaxine: An active metabolite of venlafaxine with similar pharmacological properties
Uniqueness
Dlx-iso3 is unique due to its specific chemical structure, which allows it to be an effective intermediate in the synthesis of duloxetine hydrochloride. Its ability to selectively inhibit serotonin and norepinephrine reuptake without affecting other neurotransmitter systems makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18/h2-8,10,12-13,17,19H,9,11H2,1H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHDOCXPDYDKOR-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@@H](C1=CSC=C1)OC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70242036 | |
Record name | DLX-ISO3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70242036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959392-22-4 | |
Record name | DLX-ISO3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0959392224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DLX-ISO3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70242036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S)-N-METHYL-3-(NAPHTHALEN-1-YLOXY)-3-(THIOPHEN-3-YL)PROPAN-1-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84W310TAYD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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